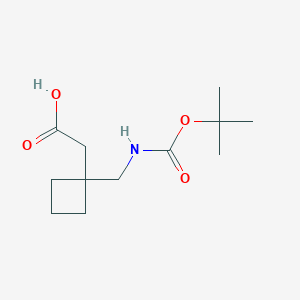

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

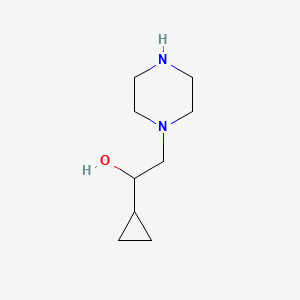

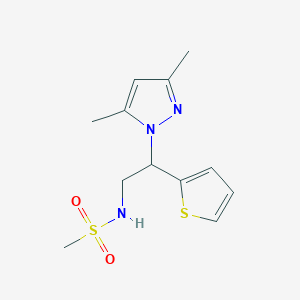

“2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1384441-97-7 . It has a molecular weight of 243.3 . The IUPAC name for this compound is 2-(1-((((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

- Quantitative Cleavage of tert-Butyloxycarbonyl Group: This compound has been used in the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, demonstrating its utility in peptide synthesis (Ehrlich-Rogozinski, 1974).

- Polymer Synthesis: It has been involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers, indicating its role in creating polymers with specific properties (Gao, Sanda, & Masuda, 2003).

- Synthesis of Amino Acid Derivatives: Researchers have synthesized various derivatives of this compound, exploring its potential in creating new chemical entities (Yu-huan, 2009).

Applications in Chemical and Biological Research

- Formation of Complex Peptide Structures: This compound has been utilized in the formation of complex peptide structures, such as diastereomerically pure, diversely substituted piperazine-2,5-diones, highlighting its importance in peptide chemistry (Nikulnikov, Shumsky, & Krasavin, 2010).

- Creation of Conformationally Restricted GABA Analogues: It has played a role in creating conformationally restricted analogues of GABA, indicating its potential applications in neuroscience and pharmacology (Awada et al., 2014).

Other Notable Findings

- Peptide Backbone Modification: The compound has been used in peptide backbone modification, showcasing its versatility in altering peptide structures (Matt & Seebach, 1998).

- Cyclodimerization Reactions: It has been involved in cyclodimerization reactions, contributing to the creation of novel organic compounds (Nesvadba, Rzadek, & Rist, 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These provide guidance on how to handle and store the compound safely .

Mécanisme D'action

Target of Action

This compound is a derivative of β-amino acids , which are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

As a β-amino acid derivative , it might interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the conformation and function of the targets. The exact mode of action needs to be elucidated through detailed biochemical and biophysical studies.

Biochemical Pathways

Given its structural similarity to β-amino acids , it might be involved in pathways related to amino acid metabolism.

Result of Action

As a β-amino acid derivative , it might influence protein structure and function, leading to changes at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFPSMGBISOSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

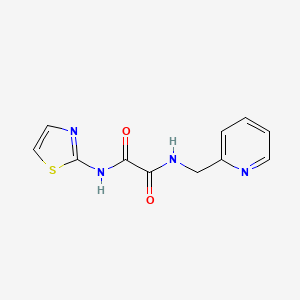

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)

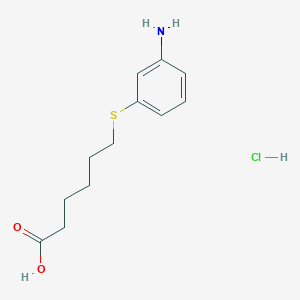

![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)

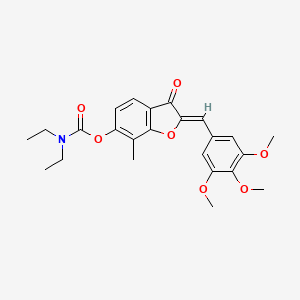

![2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2435324.png)